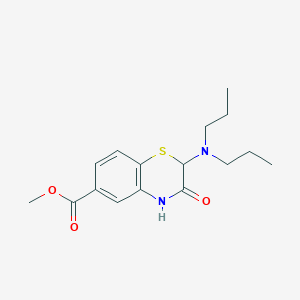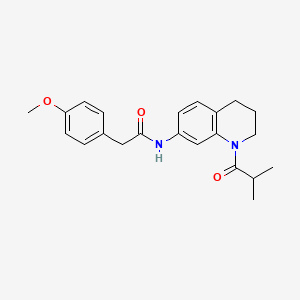
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and a methoxyphenyl group attached to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
-
Introduction of the Isobutyryl Group: : The isobutyryl group can be introduced via an acylation reaction. This step typically involves the reaction of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine.
-
Attachment of the Methoxyphenylacetamide Moiety: : The final step involves the coupling of the isobutyryl-tetrahydroquinoline intermediate with 4-methoxyphenylacetic acid or its derivative. This can be achieved through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroquinoline ring to form quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, affecting cellular processes like proliferation or apoptosis.
相似化合物的比较
Similar Compounds
- N-(1-butyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-hydroxyphenyl)acetamide
Uniqueness
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is unique due to the specific combination of its structural features, which confer distinct physicochemical properties and biological activities. The presence of the methoxy group on the phenyl ring, for example, can influence its electronic properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-4-5-17-8-9-18(14-20(17)24)23-21(25)13-16-6-10-19(27-3)11-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSWSWUIZJAOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
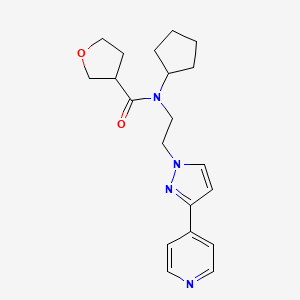
![3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2604695.png)

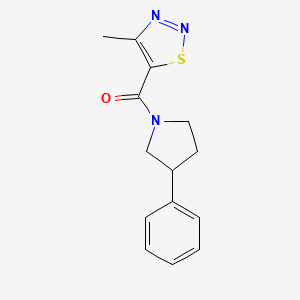
![1-(2-Methyl-1,3-thiazole-4-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2604700.png)
![N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)
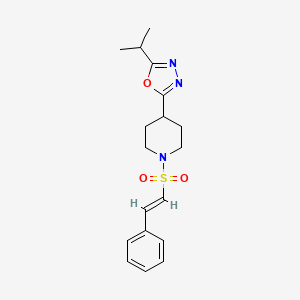
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
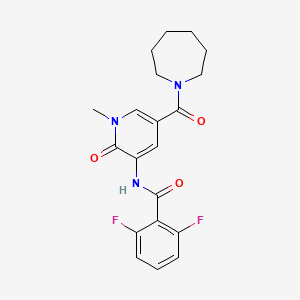
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)
